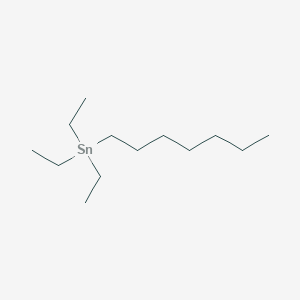

Triethyl(heptyl)stannane

Description

Properties

Molecular Formula |

C13H30Sn |

|---|---|

Molecular Weight |

305.1 g/mol |

IUPAC Name |

triethyl(heptyl)stannane |

InChI |

InChI=1S/C7H15.3C2H5.Sn/c1-3-5-7-6-4-2;3*1-2;/h1,3-7H2,2H3;3*1H2,2H3; |

InChI Key |

IZIGRTXNQHWDIM-UHFFFAOYSA-N |

SMILES |

CCCCCCC[Sn](CC)(CC)CC |

Canonical SMILES |

CCCCCCC[Sn](CC)(CC)CC |

Origin of Product |

United States |

Catalytic Applications in Organic Synthesis Employing Triethyl Heptyl Stannane and Analogues

Cross-Coupling Reactions

Organostannanes, including tetraalkylstannanes like triethyl(heptyl)stannane, are pivotal reagents in the formation of carbon-carbon bonds through cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular frameworks.

The Stille coupling reaction is a versatile and widely used method for carbon-carbon bond formation, involving the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. researchgate.netrsc.org While specific research focusing exclusively on this compound is not extensively documented, the behavior of analogous tetraalkylstannanes provides a clear framework for its potential applications. In these reactions, one of the alkyl groups from the tin reagent is transferred to the organic electrophile.

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net In the context of a tetraalkylstannane like this compound, the transmetalation step involves the transfer of either an ethyl or a heptyl group to the palladium(II) center from the tin atom. The relative rate of transfer of different alkyl groups can be influenced by steric and electronic factors, though in many cases, a mixture of products can be expected if the groups are of similar nature. The use of additives such as copper(I) salts can significantly accelerate the reaction rate. harvard.edu

The reaction conditions for Stille couplings involving tetraalkylstannanes are generally mild and tolerant of a wide array of functional groups, making this a powerful synthetic tool. researchgate.netrsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Stille Coupling with Alkylstannanes

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ |

| Solvent | Toluene, THF, DMF, NMP |

| Temperature | 50-120 °C |

| Additives | CuI, LiCl, CsF |

This table presents generalized conditions for Stille coupling reactions involving alkylstannane analogues.

Research on secondary alkyl azastannatranes has demonstrated that a variety of aryl and heteroaryl electrophiles can be successfully coupled, showcasing the versatility of alkylstannane reagents in these transformations. nih.gov

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While palladium is the traditional catalyst for Stille-type reactions, copper salts can also mediate the coupling of organostannanes with various electrophiles. harvard.edu

Copper(I) iodide (CuI) is often used as an additive in palladium-catalyzed Stille reactions to enhance the rate of transmetalation. harvard.edu However, copper can also act as the primary catalyst in certain cross-coupling reactions involving organostannanes. For instance, copper(I)-mediated cross-coupling of organostannanes with sulfur electrophiles has been reported to proceed efficiently in the absence of a ligand. researchgate.net This suggests the potential for this compound to participate in similar copper-mediated transformations for the formation of carbon-sulfur bonds.

Furthermore, copper-catalyzed cross-coupling of alkylboranes with heteroaryl bromides has been demonstrated, indicating the capability of copper to facilitate the coupling of sp³-hybridized carbon centers. researcher.life This opens the possibility for the development of copper-catalyzed systems that could utilize tetraalkylstannanes like this compound for the formation of new carbon-carbon bonds.

Table 2: Examples of Copper-Mediated Cross-Coupling with Organometallic Reagents

| Organometallic Reagent | Electrophile | Catalyst System | Product Type |

|---|---|---|---|

| Arylstannane | Aryl Iodide | Cu(I) salt | Biaryl |

| Alkylstannane | Disulfide | Cu(I) salt | Alkyl Thioether |

This table provides examples of copper-mediated cross-coupling reactions with organometallic analogues to illustrate potential applications.

Role in Addition Reactions to Unsaturated Substrates

The addition of organometallic reagents to unsaturated substrates like alkenes, alkynes, and carbonyls is a fundamental transformation in organic synthesis. While the direct role of this compound in some of these reactions is not well-documented, related organotin compounds have shown catalytic activity.

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, typically catalyzed by transition metal complexes. researchgate.net Recent studies have shown that organotin(IV) compounds can act as efficient Lewis acid catalysts for the solvent-free hydrosilylation of carbonyl compounds. rsc.org A series of diorganotin(IV) complexes have been synthesized and characterized, demonstrating their catalytic efficiency in the reaction between various carbonyl compounds and triethylsilane, affording silyl (B83357) ethers in high yields. rsc.org

The proposed mechanism involves the activation of the carbonyl group by the Lewis acidic tin center, facilitating the nucleophilic attack of the hydride from the silane. This discovery opens a new avenue for the application of organotin compounds, including potentially this compound, as catalysts in related addition reactions.

Table 3: Organotin(IV) Catalyzed Hydrosilylation of Benzaldehyde (B42025)

| Catalyst (Diorganotin(IV) Complex) | Time (h) | Yield (%) |

|---|---|---|

| [Ph₂Sn(L)] | 1.5 | 95 |

| [Me₂Sn(L)] | 2.0 | 92 |

| [n-Bu₂Sn(L)] | 2.5 | 88 |

Data adapted from a study on the hydrosilylation of benzaldehyde with triethylsilane using different diorganotin(IV) catalysts. rsc.org (L represents a polydentate pro-ligand).

While the catalytic activity of organotins in the hydrosilylation of alkenes and alkynes is not as established, organotin hydrides are known to participate in the conjugate reduction of α,β-unsaturated ketones. acs.org

Allylboration is a key reaction for the stereoselective synthesis of homoallylic alcohols from aldehydes and ketones. This reaction typically involves the use of allylboronates or allylboranes as the allylating agent. The role of non-allylic organostannanes such as this compound in these methodologies is not directly established in the scientific literature.

Allylstannanes are well-known reagents for the allylation of carbonyl compounds, often promoted by Lewis acids. researchgate.net However, there is no clear evidence to suggest that saturated tetraalkylstannanes like this compound act as catalysts in allylboration reactions. The research in this area has primarily focused on the development of chiral Lewis acid catalysts or the use of stoichiometric chiral allylboron reagents to achieve high stereoselectivity. rsc.org

Catalysis in Other Organic Transformations (e.g., Esterification, Formylation)

Beyond cross-coupling and addition reactions, organotin compounds have found applications as catalysts in other important organic transformations, notably in esterification reactions.

Monoalkyltin(IV) complexes are recognized as effective catalysts for esterification and polyesterification reactions. rsc.org The catalytic activity of n-butylstannoic acid in the esterification of benzoic acid with heptanol (B41253) has been studied, demonstrating the superior performance of n-butyltin(IV) derivatives compared to other tin(IV) compounds. researchgate.net The mechanism is believed to proceed through a mononuclear tin species, where the Lewis acidic tin center activates the carboxylic acid towards nucleophilic attack by the alcohol. rsc.org Given the structural similarity, this compound could potentially be a precursor to catalytically active species under certain reaction conditions, although its direct catalytic use is not explicitly detailed. Diorganotin carboxylates are also known catalysts for transesterification. wikipedia.org

Regarding formylation reactions, which involve the introduction of a formyl group (-CHO), a wide range of catalysts have been developed. wikipedia.org However, a review of the literature does not indicate a significant role for organotin compounds, such as this compound, as catalysts for the N-formylation of amines or other formylation processes. The field is dominated by other catalytic systems, including those based on transition metals, acids, and organic catalysts. youtube.com A report on the ortho-formylation of phenols using paraformaldehyde mentions the use of tin(IV) chloride as a Lewis acid promoter, but this does not involve an organotin catalyst. youtube.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium tetrakis(triphenylphosphine) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Triphenylphosphine |

| Triphenylarsine |

| Tri-tert-butylphosphine |

| Toluene |

| Tetrahydrofuran (B95107) (THF) |

| N,N-Dimethylformamide (DMF) |

| N-Methyl-2-pyrrolidone (NMP) |

| Copper(I) iodide |

| Lithium chloride |

| Cesium fluoride |

| Benzaldehyde |

| Triethylsilane |

| n-Butylstannoic acid |

| Benzoic acid |

| Heptanol |

| Paraformaldehyde |

Applications in Materials Science Research

Utilization in Polymer Synthesis and Modification

Organotin compounds, particularly trialkylstannanes, play a significant role in the synthesis and modification of polymers. Their utility stems from their catalytic activity and their ability to participate in specific chemical transformations.

In the realm of polymer synthesis, organotin compounds are notable as catalysts in polycondensation reactions. For example, dialkyltin derivatives are extensively used to catalyze the formation of polyurethanes through the reaction of isocyanates and alcohols. Trialkyltin compounds can also demonstrate catalytic activity in such systems. Similarly, in the production of polyesters, various organotin compounds serve as effective catalysts for both esterification and transesterification processes, valued for their high thermal stability which is often a requirement for these polymerization reactions.

Polymer modification is another area where the chemistry of organotin compounds is leveraged. Organotin hydrides, for instance, are employed in hydrostannylation reactions. This process allows for the introduction of functional groups into a polymer by adding a tin-hydrogen bond across an unsaturated carbon-carbon bond. Although Triethyl(heptyl)stannane is not a hydride, it is closely related, as such tetraalkylstannanes are often synthesized from hydride precursors.

Furthermore, the synthesis of polystannanes, which are polymers featuring a backbone of tin atoms, is a specialized application of organotin chemistry. These polymers are typically formed via the catalytic dehydropolymerization of organotin dihydrides. While this compound, being a tetraorganotin compound, does not serve as a direct monomer in this context, it represents the class of organic substituents that can be attached to the tin backbone to tailor the final properties of the polystannane.

Role as Catalysts in Materials Production

The catalytic prowess of organotin compounds is a key aspect of their industrial and research applications in materials production. Their function as Lewis acids is central to their catalytic mechanism in various polymerization reactions.

In the production of polyurethanes and polyesters, organotin compounds are well-established catalysts. The general mechanism for polyurethane formation involves the coordination of the tin catalyst with an alcohol, which then facilitates its reaction with an isocyanate. The nature of the alkyl groups attached to the tin atom, such as the ethyl and heptyl groups in this compound, can influence the catalyst's solubility and activity.

While the polymerization of olefins is predominantly carried out using Ziegler-Natta catalysts, which traditionally consist of a transition metal halide and an organoaluminum co-catalyst like triethylaluminium, the exploration of alternative or modified catalyst systems is an ongoing area of research. wikipedia.orglibretexts.orgpcbiochemres.com It is conceivable that organotin compounds could be investigated as modifiers or co-catalysts to influence the properties of the resulting polyolefins.

Ring-opening polymerization (ROP) is another important method for synthesizing polymers like poly(ε-caprolactone), for which tin(II) octoate is a commonly used initiator. nih.govnih.gov Although structurally different, the catalytic potential of various organotin compounds, including trialkylstannanes, in the ROP of different cyclic monomers remains a field of active investigation.

| Polymer Type | Role of Organotin Compound | Example of Organotin Compound Type |

|---|---|---|

| Polyurethanes | Catalyst | Dialkyltin dicarboxylates, Trialkyltin alkoxides |

| Polyesters | Catalyst for esterification/transesterification | Mono- and Dialkyltin oxides |

| Polystannanes | Precursor for catalyst systems | N/A (Monomers are dihydrides) |

| Polyolefins | Potential modifier/co-catalyst | Trialkylaluminum (conventional) |

Organotin Compounds in Functional Material Design

Organotin compounds are valuable precursors for the synthesis of functional materials, especially tin-based inorganic materials. A prominent application is in the fabrication of tin(IV) oxide (SnO₂) coatings. These films are notable for their optical transparency and electrical conductivity, which makes them suitable for applications such as transparent electrodes in solar cells and displays, as well as in low-emissivity glass and gas sensors. researchgate.netub.eduuh.edu

Tetraalkyltin compounds, the class to which this compound belongs, can be employed as precursors in chemical vapor deposition (CVD) techniques for producing tin oxide films. gelest.comrjpbcs.com In a typical atmospheric pressure CVD process, the organotin precursor is volatilized and reacts with an oxidizing agent on a heated substrate. The organic ligands are removed through combustion, resulting in the deposition of a tin oxide layer. The specific characteristics of the precursor, including its volatility and decomposition temperature, can affect the deposition process and the final properties of the film. The presence of both ethyl and heptyl groups in this compound could potentially offer specific advantages in this regard.

The use of functionalized organotin compounds, such as trialkynylorganotins, as building blocks for hybrid organic-inorganic materials further illustrates their versatility. Through controlled hydrolysis and condensation reactions, these precursors can be converted into materials that synergistically combine the properties of organic polymers and inorganic oxides.

| Functional Material | Synthesis Method | Role of Organotin Compound | Example of Organotin Precursor Type |

|---|---|---|---|

| Tin(IV) Oxide Coatings | Chemical Vapor Deposition (CVD) | Volatile source of tin | Tetraalkyltins, Organotin halides |

| Hybrid Organic-Inorganic Materials | Sol-gel, Hydrolysis | Building block | Functionalized organotin alkoxides/oxides |

Theoretical and Computational Studies on Triethyl Heptyl Stannane and Organostannanes

Electronic Structure Elucidation (e.g., DFT Calculations)

The electronic structure of an organostannane is fundamental to understanding its stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a prominent computational method used to elucidate the electronic characteristics of these compounds. researchgate.netfigshare.comresearchgate.net For a molecule like Triethyl(heptyl)stannane, DFT calculations can determine its molecular geometry, the distribution of electron density, and the nature of its molecular orbitals.

In typical tetraalkylstannanes, the tin atom is bonded to four carbon atoms in a tetrahedral geometry. wikipedia.org DFT calculations, often employing functionals like B3LYP or PBE1PBE, are used to optimize this geometry. figshare.combohrium.com For the tin atom, which is a heavy element, basis sets that include effective core potentials (ECPs), such as LANL2DZ, are commonly used to account for relativistic effects. figshare.comresearchgate.net

Studies on analogous compounds, such as tetramethylstannane, have shown that different functionals can yield slight variations in calculated bond lengths and angles. For instance, the PBE1PBE functional has been noted to perform well in predicting Sn-C bond distances. bohrium.com For this compound, these calculations would reveal the precise Sn-C bond lengths for both the ethyl and heptyl groups and the C-Sn-C bond angles.

Furthermore, DFT is employed to calculate nuclear magnetic resonance (NMR) parameters, such as the ¹¹⁹Sn chemical shifts, which are crucial for characterizing organotin compounds. researchgate.netbohrium.com The accuracy of these calculations provides a powerful means for investigating bonding interactions in solution. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO and LUMO of many organotin clusters characterized by bonding and antibonding orbitals between tin and carbon atoms, respectively. acs.org

| Parameter | Computational Method | Typical Application for Organostannanes |

| Molecular Geometry | DFT (e.g., B3LYP, PBE1PBE) | Optimization of Sn-C bond lengths and C-Sn-C angles. |

| NMR Chemical Shifts | GIAO-DFT | Prediction of ¹¹⁹Sn and ¹³C NMR spectra for structural verification. bohrium.com |

| Molecular Orbitals | DFT | Analysis of HOMO-LUMO energy gaps to predict electronic transitions and reactivity. acs.org |

| Vibrational Frequencies | DFT | Calculation of IR and Raman spectra to identify characteristic vibrational modes. figshare.com |

Prediction of Reactivity and Selectivity

Computational studies are instrumental in predicting the reactivity and selectivity of organostannanes in chemical reactions. escholarship.orgnih.govbris.ac.uk By mapping the potential energy surface of a reaction, theoretical methods can identify the most likely pathways and products. The electronic structure, particularly the charge distribution and the nature of frontier orbitals (HOMO and LUMO), dictates the molecule's susceptibility to electrophilic or nucleophilic attack.

For this compound, computational models can predict which Sn-C bond (Sn-ethyl vs. Sn-heptyl) is more likely to cleave under specific reaction conditions. This selectivity is governed by factors such as bond strength and steric hindrance, both of which can be quantified through calculations.

Ab initio computational studies have been used to explain significant changes in chemoselectivity for organotin compounds. For example, calculations have shown that increasing the coordination number of the tin atom can enhance the nucleophilicity of organotin enolates towards organic halides while reducing their reactivity towards carbonyl compounds. acs.org This is attributed to the stabilization of the tin center upon complexation. acs.org Such computational insights provide a basis for designing new reagents and reaction conditions with tailored selectivity. nih.gov

Mechanistic Modeling of Reaction Intermediates and Transition States

Understanding the detailed mechanism of a chemical reaction requires characterizing the short-lived intermediates and high-energy transition states that connect reactants to products. Computational chemistry allows for the modeling of these transient species, which are often impossible to isolate and study experimentally. mdpi.com

For reactions involving organostannanes, such as the Stille cross-coupling reaction, DFT calculations can be used to model the entire catalytic cycle. This includes the structures and energies of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Species formed during the reaction, such as oxidative addition and reductive elimination complexes in a catalytic cycle.

Transition States: The highest energy point along the reaction coordinate for each elementary step.

A computational study on the reaction of organotin enolates with aldehydes, for instance, revealed a cyclic transition state in a "sled-form" for non-coordinated tin enolates, whereas a highly coordinated enolate proceeded through an acyclic transition state that deactivated the reaction process. acs.org By calculating the activation energies associated with different possible transition states, chemists can predict the feasibility of a proposed mechanism and understand the factors controlling the reaction rate. These models are crucial for optimizing reaction conditions and developing more efficient catalysts. lupinepublishers.comresearchgate.net

Thermochemical Studies and Bond Energy Calculations

Thermochemical properties, such as bond dissociation energies (BDEs), are fundamental to understanding the stability and reactivity of molecules. daneshyari.com Computational methods provide a reliable way to calculate these values, especially for compounds where experimental data is scarce. researchgate.net The homolytic BDE of the Sn-C bond in this compound is a measure of the energy required to break that bond, forming a triethyl(heptyl)stannyl radical and the corresponding alkyl radical.

Calculating accurate BDEs for organotin compounds presents a challenge due to the heavy tin atom, where relativistic effects must be considered. daneshyari.com Various quantum chemical methods have been assessed for their ability to compute organotin BDEs. Studies on a series of trimethyltin(IV) species (Me₃SnX) have shown that the choice of DFT functional and basis set significantly impacts the accuracy of the calculated BDEs. researchgate.net

The BDE for Sn-C bonds in simple tetraalkylstannanes provides a baseline for understanding the bonds in this compound. The strengths of the Sn-ethyl and Sn-heptyl bonds are expected to be similar to other Sn-alkyl bonds, though minor differences may arise from the different alkyl chain lengths. These calculated energies are vital for predicting which bond is most likely to break in thermolytic or photolytic reactions.

| Bond Type | Compound Class | Computational Method | Significance |

| Sn-C | Me₃Sn-X | DFT, MP2 | Provides insight into the strength and reactivity of the tin-carbon bond. researchgate.net |

| Sn-H | R₃Sn-H | DFT | Important for understanding the role of organotin hydrides in radical reactions. researchgate.net |

| Sn-Halogen | Me₃Sn-X | DFT | Relates to the stability and synthetic utility of organotin halides. researchgate.net |

These theoretical and computational approaches provide a detailed molecular-level understanding of this compound and the broader class of organostannanes, complementing experimental work and guiding future research in organometallic chemistry.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of Triethyl(heptyl)stannane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organotin compounds in solution. rsc.org It provides detailed information about the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the ethyl and heptyl groups attached to the tin atom. The protons on the carbons alpha to the tin atom are the most deshielded. The spectrum would be characterized by multiplets due to spin-spin coupling between adjacent non-equivalent protons. A key feature would be the presence of satellite peaks flanking the main proton signals, which arise from coupling to the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The two-bond coupling constant (²J(Sn-H)) is typically around 50 Hz. huji.ac.il

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in the ethyl and heptyl chains would give a distinct resonance. The chemical shifts are influenced by the electronegativity of the tin atom. libretexts.orglibretexts.org A significant feature in the ¹³C spectrum of organotin compounds is the one-bond coupling between the tin and carbon atoms (¹J(¹¹⁹Sn-¹³C)), which is sensitive to the geometry and hybridization at the tin center. rsc.org For tetracoordinate tin compounds, these coupling constants are typically in the range of 300-400 Hz. rsc.org

¹¹⁹Sn NMR Spectroscopy: Direct detection of the tin nucleus provides valuable insight into the electronic environment around the metal center. huji.ac.il Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its higher natural abundance and sensitivity. huji.ac.il For tetraalkylstannanes like this compound, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic upfield region of the spectrum. The exact chemical shift is influenced by the nature and chain length of the alkyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents estimated chemical shift (δ) values in ppm relative to TMS, based on data for analogous tetraalkyltin compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl Group | ||

| Sn-CH₂ -CH₃ | 0.8 - 1.2 | 8 - 12 |

| Sn-CH₂-CH₃ | 1.1 - 1.4 | 13 - 16 |

| Heptyl Group | ||

| Sn-CH₂ -(CH₂)₅-CH₃ | 0.8 - 1.2 | 10 - 14 |

| Sn-(CH₂)₆-CH₃ | 0.8 - 1.0 | 13 - 15 |

| Internal CH₂ | 1.2 - 1.6 | 22 - 35 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique for identifying the types of chemical bonds present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the alkyl chains.

The most prominent bands would be the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are typically observed in the 2850-3000 cm⁻¹ region. msu.edulibretexts.org C-H bending vibrations for these groups appear in the 1375-1465 cm⁻¹ range. uc.edu The vibrations involving the tin-carbon (Sn-C) bond are found at lower frequencies, typically in the fingerprint region of the spectrum (below 600 cm⁻¹), and can be useful for confirming the presence of the organotin moiety.

Table 2: Characteristic IR Absorption Frequencies for this compound This table shows expected absorption ranges based on typical values for alkyl groups and organotin compounds.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (sp³ CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H bend (CH₂) | ~1465 | Medium |

| C-H bend (CH₃) | ~1375 | Medium |

| Sn-C stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For tetraalkyltin compounds like this compound, electron ionization (EI) is a common method.

The mass spectrum is characterized by the successive loss of alkyl radicals from the tin atom. researchgate.net The molecular ion peak ([M]⁺) may be weak or absent. The most abundant peaks in the spectrum typically correspond to the tin-containing fragments. A characteristic feature of the mass spectra of tin compounds is the isotopic cluster pattern for each fragment containing tin, which arises from the multiple stable isotopes of tin.

Table 3: Expected Major Fragments in the Mass Spectrum of this compound This table lists potential fragments and their corresponding mass-to-charge ratios (m/z), considering the most abundant tin isotope (¹²⁰Sn).

| Fragment Ion | Formula | Expected m/z (for ¹²⁰Sn) |

| [M - Et]⁺ | [Sn(C₂H₅)₂(C₇H₁₅)]⁺ | 305 |

| [M - Heptyl]⁺ | [Sn(C₂H₅)₃]⁺ | 237 |

| [Sn(C₂H₅)(C₇H₁₅)]⁺ | [Sn(C₂H₅)(C₇H₁₅)]⁺ | 277 |

| [Sn(C₇H₁₅)]⁺ | [Sn(C₇H₁₅)]⁺ | 219 |

| [Sn(C₂H₅)]⁺ | [Sn(C₂H₅)]⁺ | 149 |

| [Sn]⁺ | [Sn]⁺ | 120 |

Diffraction Techniques

Diffraction techniques are used to determine the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths and angles.

X-ray Single Crystal Diffraction

X-ray single crystal diffraction is the definitive method for determining the molecular structure of a compound in the solid state. To perform this analysis, a suitable single crystal of this compound would be required. The analysis would provide precise measurements of the Sn-C bond lengths and the C-Sn-C bond angles. For a tetracoordinate tetraalkyltin compound, the geometry around the tin atom is expected to be a distorted tetrahedron. The C-Sn-C bond angles would be close to the ideal tetrahedral angle of 109.5°. While no specific crystal structure for this compound has been reported, data from other tetraalkyltin compounds can provide expected values for these parameters.

Neutron Diffraction

Neutron diffraction is a powerful technique for locating light atoms, particularly hydrogen, in a crystal structure, something that can be challenging with X-ray diffraction. wikipedia.org This is because neutrons are scattered by the atomic nucleus, and the scattering power is not directly dependent on the atomic number. wikipedia.org While extremely useful for certain applications, such as studying metal hydride complexes or the details of hydrogen bonding, neutron diffraction is not a routine technique for the characterization of simple organometallic compounds like this compound. unt.eduacs.org There is no available neutron diffraction data for this specific compound. If such a study were to be conducted, it would provide highly accurate positions of all the hydrogen atoms in the ethyl and heptyl groups.

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation of this compound from complex matrices and for its subsequent identification and quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many organotin compounds, including this compound, may require a derivatization step to increase their volatility for GC analysis. This typically involves converting the polar organotin species into more volatile tetraalkyltin compounds. Common derivatization agents include Grignard reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide) and sodium tetraethylborate (NaBEt4). labrulez.com

Following derivatization, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification. The mass spectra of organotin compounds are characterized by distinctive isotopic patterns due to the presence of multiple stable isotopes of tin. labrulez.com

Table 1: Predicted GC-MS Parameters for Derivatized this compound

| Parameter | Predicted Value/Condition |

|---|---|

| Derivatization Agent | Sodium tetraethylborate (NaBEt4) |

| Predicted Derivative | Triethyl(heptyl)ethylstannane |

| GC Column | HP5-MS (30 m × 0.25 mm × 0.25 μm) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| Predicted Retention Time | 15-20 min |

| Key Mass Fragments (m/z) | Fragments showing loss of ethyl and heptyl groups, with characteristic tin isotope patterns. |

Note: The data in this table are predictive and based on the analysis of similar organotin compounds. Actual parameters may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a preferred technique for the analysis of a wide range of organotin compounds, as it can often be performed without the need for derivatization. nih.gov This is particularly advantageous for less volatile and thermally labile compounds. In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Reversed-phase chromatography with C8 or C18 columns is commonly employed for the separation of organotin compounds.

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Tandem mass spectrometry (LC-MS/MS) is often used to enhance selectivity and sensitivity, allowing for the quantification of trace levels of organotin compounds in complex environmental and biological matrices. nih.gov

Table 2: Typical LC-MS Parameters for Trialkyltin Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Note: The retention time of this compound would be expected to be longer than that of smaller trialkyltin compounds under these conditions due to its higher hydrophobicity.

Atomic Spectroscopic Methods for Tin Analysis

Atomic spectroscopic methods are employed for the determination of the total tin content in a sample, providing a complementary approach to chromatographic techniques that speciate the different organotin compounds.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for the determination of elemental concentrations. In Graphite (B72142) Furnace AAS (GFAAS), a small amount of sample is introduced into a graphite tube, which is then heated to a high temperature to atomize the sample. A light beam from a tin-specific lamp is passed through the atomic vapor, and the amount of light absorbed is proportional to the concentration of tin atoms. The use of matrix modifiers is often necessary to prevent the premature volatilization of tin during the heating process. nih.govspkx.net.cn For enhanced sensitivity in the analysis of organotins in aqueous samples, hydride generation AAS can be employed, where the organotin compounds are converted to volatile tin hydrides before being introduced into the atomizer.

Table 3: Comparative Detection Limits for Tin by AAS Techniques

| Technique | Typical Detection Limit (as Sn) |

|---|---|

| Flame AAS | 50 - 100 µg/L |

| Graphite Furnace AAS (GFAAS) | 0.1 - 1 µg/L |

Source: Data compiled from various analytical chemistry resources.

Emission Spectroscopy

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a powerful technique for multi-element analysis, including tin. In this method, the sample is introduced into an argon plasma, which excites the tin atoms to higher energy levels. As the atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of tin in the sample. While ICP-AES is a robust and widely used technique, its sensitivity for tin is generally lower than that of GFAAS. nih.govnih.govmdpi.com However, its ability to perform simultaneous multi-element analysis makes it a valuable tool in environmental monitoring. nih.gov

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. When a sample is irradiated with high-energy X-rays, atoms in the sample are excited, causing them to emit secondary X-rays with energies characteristic of each element present. The intensity of the emitted X-rays is related to the concentration of the element. XRF is a rapid and often field-portable technique, making it useful for screening purposes. evidentscientific.com However, for the quantitative analysis of tin in an organic matrix like this compound, matrix effects can be a significant challenge. libretexts.org The accuracy of quantitative XRF analysis for such samples often requires careful calibration with matrix-matched standards. libretexts.org

Electrochemical Analysis for Organotin Species

Electrochemical techniques offer a sensitive and selective approach for the characterization and quantification of organotin compounds. These methods are predicated on the measurement of electrical parameters, such as current or potential, that arise from redox reactions of the analyte at an electrode surface. longdom.org The inherent electrochemical activity of the tin center in organotin species, or of complexes formed with specific reagents, allows for their determination in various environmental and biological matrices.

The analysis typically involves a three-electrode system: a working electrode, a reference electrode, and a counter electrode. The choice of the working electrode material is critical and can significantly influence the sensitivity and selectivity of the analysis. Mercury electrodes, in various forms such as the hanging mercury drop electrode (HMDE) and the dropping mercury electrode (DME), have been historically favored due to the favorable kinetics of tin reduction. However, due to the toxicity of mercury, solid electrodes made of gold, platinum, or carbon-based materials are increasingly being explored as alternatives. rsc.org

A variety of electrochemical techniques have been applied to the analysis of organotin compounds, with voltammetric methods being the most prevalent. These techniques involve applying a controlled potential to the working electrode and measuring the resulting current. The potential at which a peak in current is observed is characteristic of the specific organotin species, while the peak height is proportional to its concentration.

Detailed Research Findings

Research in the electrochemical analysis of organotin compounds has focused on optimizing experimental parameters to achieve low detection limits and to enable the speciation of different organotin forms (e.g., mono-, di-, and tri-substituted). Anodic stripping voltammetry (ASV) is a particularly powerful technique for trace analysis. palmsens.com In ASV, the organotin species are first preconcentrated onto the working electrode at a negative potential, followed by a potential scan in the positive direction which "strips" the accumulated analyte back into the solution, generating a significant current signal. palmsens.com

Studies on butyltin and phenyltin compounds, which are structurally analogous to this compound, have demonstrated the feasibility of using these techniques for environmental monitoring. For instance, differential pulse anodic stripping voltammetry (DPASV) has been successfully employed for the determination of dibutyltin (B87310) (DBT) and triphenyltin (B1233371) (TPT). researchgate.net The electrochemical behavior of organotins can be complex, sometimes showing multiple peaks due to different redox processes or adsorption phenomena at the electrode surface. researchgate.netresearchgate.net

The composition of the supporting electrolyte, including pH and the presence of complexing agents, plays a crucial role in the electrochemical response. For example, the use of acidic methanolic solutions has been shown to be effective for the analysis of certain butyltin species. researchgate.net The addition of complexing agents like tropolone (B20159) can facilitate the adsorptive accumulation of organotins on the electrode surface, thereby enhancing the sensitivity of the measurement. researchgate.net

The table below summarizes typical research findings for the electrochemical determination of various organotin compounds, providing an indication of the performance that could be expected for the analysis of this compound.

| Compound | Technique | Electrode | Supporting Electrolyte | Peak Potential (V) | Detection Limit |

| Dibutyltin (DBT) | ASV | HMDE | 20% (v/v) methanol-water, 0.05 M TEAP, pH 2.5 | -0.61 | 1.0 µg/L |

| Monobutyltin (MBT) | ASV | HMDE | 20% (v/v) methanol-water, 0.05 M TEAP, pH 2.5 | -0.49 | 2.2 µg/L |

| Tributyltin (TBT) | Adsorptive Cathodic Stripping Voltammetry | HMDE | 20% (v/v) methanol-water acetate (B1210297) buffer (pH 4.5) with 1.5x10⁻⁴ M tropolone | -0.81 | 4.7 µg/L |

| Dibutyltin (DBT) | Adsorptive Cathodic Stripping Voltammetry | HMDE | 20% (v/v) methanol-water acetate buffer (pH 4.5) with 1.5x10⁻⁴ M tropolone | -0.75 | 0.52 µg/L |

| Monobutyltin (MBT) | Adsorptive Cathodic Stripping Voltammetry | HMDE | 20% (v/v) methanol-water acetate buffer (pH 4.5) with 1.5x10⁻⁴ M tropolone | -0.65 | 0.52 µg/L |

| Dibutyltin (DBT) | Anodic Stripping Voltammetry | Ion Exchange Separation | 3 M HCl in methanol | - | 0.4 ng/mL |

| Triphenyltin (TPT) | Anodic Stripping Voltammetry | Ion Exchange Separation | 3 M HCl in methanol | - | 6 ng/mL |

Future Research Directions and Emerging Paradigms in Organostannane Chemistry

Development of Sustainable Synthetic Routes

A primary objective in contemporary organostannane chemistry is the creation of environmentally benign synthetic methods. chemistryjournals.net Traditional synthesis routes often rely on organometallic reagents like Grignard reagents, which can be sensitive and generate significant waste. wikipedia.org Future research concerning Triethyl(heptyl)stannane and related compounds is expected to focus on greener alternatives.

Key areas of investigation will likely include:

Catalytic Direct Stannylation: Developing methods for the direct introduction of a triethylstannyl group onto a heptane (B126788) backbone, or vice versa, using catalytic processes. This would reduce the number of synthetic steps and improve atom economy.

Use of Renewable Feedstocks: Exploring the potential of deriving the heptyl group from biorenewable sources, thereby reducing the reliance on petrochemical feedstocks. chemistryjournals.net

Alternative Solvents and Reaction Conditions: Investigating the use of safer, more sustainable solvents such as water, ionic liquids, or supercritical fluids in the synthesis of this compound. chemistryjournals.net Microwave-assisted synthesis is another avenue that could lead to reduced energy consumption and shorter reaction times. chemistryjournals.net

| Synthetic Strategy | Traditional Approach | Sustainable Future Direction |

| Starting Materials | Grignard reagents, tin halides wikipedia.org | Catalytic direct functionalization |

| Solvents | Volatile organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |

| Energy Input | Conventional heating | Microwave-assisted synthesis chemistryjournals.net |

Exploration of Novel Catalytic Systems

Organotin compounds are utilized as catalysts in various organic reactions, including the formation of polyurethanes and vulcanization of silicones. wikipedia.org For a compound like this compound, future research will likely delve into its potential catalytic activities and the development of novel catalytic systems involving organostannanes.

Emerging research directions include:

Heterogeneous Catalysis: To address challenges with catalyst separation and recycling, research is moving towards anchoring organotin complexes onto solid supports like mesoporous carbon. unl.pt This approach could be applied to develop recyclable catalysts based on a this compound motif.

Synergistic Catalysis: The combination of organostannane catalysts with other catalytic species, such as organocatalysts or other transition metals, could lead to novel reactivity and enhanced efficiency. mdpi.com Investigating the potential synergistic effects of this compound in dual catalytic systems is a promising area.

Photocatalysis: Recent advancements have demonstrated the use of photocatalysis for the synthesis of arylstannanes from aryl halides and inorganic tin(II) acetate (B1210297). acs.org Exploring similar light-driven catalytic pathways for the synthesis and application of alkylstannanes like this compound represents a frontier in the field.

Integration with Advanced Materials Design

The unique properties of organostannanes make them candidates for integration into advanced materials. While traditionally used as PVC stabilizers, future applications are envisioned in more sophisticated materials. wikipedia.org

Potential avenues for research involving this compound include:

Polymer Chemistry: Investigating the incorporation of this compound as a monomer or a functional additive in polymers could lead to materials with tailored properties, such as altered refractive indices, thermal stability, or flame retardancy. The synthesis of polystannanes through methods like catalytic dehydrogenation is an active area of research. torontomu.ca

Optoelectronic Materials: Organotin (IV) complexes have been investigated for their potential in optoelectronic devices. mdpi.com Research could explore the synthesis of heptacoordinated complexes derived from this compound and their integration into composite materials for applications in next-generation electronics. mdpi.com

Biocide-Free Antifouling Coatings: While organotin compounds were historically used in antifouling paints, environmental concerns have led to restrictions. mdpi.com A future challenge is to design new organostannane-containing materials that are effective against biofouling but have minimal environmental impact, perhaps through controlled release mechanisms or integration into non-leaching polymer matrices. mdpi.com

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Tools

A fundamental understanding of reaction mechanisms and molecular properties is crucial for the rational design of new synthetic routes and functional materials. The application of advanced analytical and computational techniques will be pivotal in advancing the chemistry of organostannanes like this compound.

Future research will likely leverage:

Advanced NMR Spectroscopy: ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing organotin compounds. researchgate.net Future studies will likely employ advanced NMR techniques to probe reaction intermediates and understand the coordination environment of the tin atom in complex systems.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict molecular structures, reaction pathways, and spectroscopic properties of organometallic compounds. researchgate.netethernet.edu.et These tools can be applied to this compound to understand its reactivity, predict the properties of derived materials, and guide the design of new catalysts. ethernet.edu.etudayton.edu

In-situ Spectroscopic Analysis: Techniques that allow for the real-time monitoring of reactions involving organostannanes will provide invaluable insights into reaction kinetics and mechanisms. This deeper understanding will facilitate the optimization of reaction conditions and the discovery of new transformations.

| Tool | Application in Organostannane Chemistry |

| ¹¹⁹Sn NMR Spectroscopy | Characterization of compounds and intermediates researchgate.net |

| Density Functional Theory (DFT) | Prediction of structures and reaction mechanisms researchgate.netethernet.edu.et |

| In-situ Spectroscopy | Real-time reaction monitoring |

Q & A

What are the standard synthetic routes for Triethyl(heptyl)stannane, and how can purity be validated?

Basic Research Question

Methodological Answer:

this compound is typically synthesized via alkylation of trialkyltin halides. A common approach involves reacting triethyltin chloride with heptylmagnesium bromide in anhydrous ether under inert conditions (e.g., nitrogen atmosphere). Critical steps include:

- Purification : Distillation under reduced pressure (1–5 mmHg) to isolate the product, followed by recrystallization using hexane/dichloromethane mixtures.

- Purity Validation :

- FTIR Spectroscopy : Confirm Sn-C and C-H vibrational modes in the 500–800 cm⁻¹ and 2800–3000 cm⁻¹ ranges, respectively, using high-resolution FTIR (resolution ≤0.005 cm⁻¹) .

- NMR : Analyze ¹H and ¹¹⁹Sn NMR spectra to verify structural integrity (e.g., δ 0.5–1.5 ppm for ethyl groups in ¹H NMR; δ ~200 ppm for Sn in ¹¹⁹Sn NMR).

- Elemental Analysis : Match experimental C/H/Sn ratios to theoretical values (e.g., C: ~55%, H: ~9.5%, Sn: ~35%).

How can reaction conditions for this compound synthesis be optimized using catalytic systems?

Advanced Research Question

Methodological Answer:

Optimization requires systematic evaluation of variables such as catalyst loading, solvent polarity, and stoichiometry. Key strategies include:

- Orthogonal Experimental Design : Test variables at multiple levels (e.g., solvent: THF vs. ether; catalyst: 10% Pd/C vs. Grignard-derived systems) to identify dominant factors affecting yield .

- Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) of variables. For example, a 3×3 factorial design may reveal solvent choice contributes 60% to yield variance.

- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically.

Example Optimization Table:

| Variable | Level 1 | Level 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | Ether | Ether |

| Catalyst Loading | 5 mol% | 10 mol% | 10 mol% |

| Temperature | 25°C | 40°C | 40°C |

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- FTIR Spectroscopy : Resolve Sn-C bending modes at ~600 cm⁻¹ and C-H stretches at 2850–2960 cm⁻¹. High-resolution FTIR (e.g., Bruker 120 HR) with 0.002 cm⁻¹ resolution is recommended for detecting trace impurities .

- Mass Spectrometry (MS) : Use EI-MS to confirm molecular ion peaks (m/z ~318 for [M⁺]) and fragmentation patterns (e.g., loss of heptyl or ethyl groups).

- Gas Chromatography (GC) : Pair with FID detection (column: DB-5MS) to quantify purity (>98%) and identify residual solvents.

How should researchers address contradictions in toxicity data for organotin compounds like this compound?

Advanced Research Question

Methodological Answer:

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. A structured approach includes:

Literature Review & Bias Assessment : Follow ATSDR’s 7-step framework () to rate study confidence (e.g., low bias in controlled animal studies vs. high bias in anecdotal reports) .

Meta-Analysis : Pool data using random-effects models to account for heterogeneity. For example, reconcile LD₅₀ discrepancies by normalizing doses across species (mg/kg vs. ppm).

Mechanistic Studies : Use NMR or X-ray crystallography to correlate structural features (e.g., Sn coordination geometry) with toxicity endpoints.

What methodologies are recommended for studying the hydrolytic stability of this compound in environmental matrices?

Advanced Research Question

Methodological Answer:

Design accelerated degradation studies under controlled conditions:

- Experimental Setup : Expose the compound to buffered solutions (pH 4–9) at 25–60°C. Monitor hydrolysis via:

- Kinetic Sampling : Collect aliquots at t = 0, 24, 48, 72 hrs for LC-MS analysis.

- Product Identification : Use HRMS to detect hydrolysis byproducts (e.g., triethyltin hydroxide).

- Statistical Modeling : Apply Arrhenius equations to extrapolate degradation rates to environmental conditions (e.g., k₂₅°C = 0.012 day⁻¹) .

How can mechanistic pathways of this compound in cross-coupling reactions be elucidated?

Advanced Research Question

Methodological Answer:

- Isotopic Labeling : Synthesize ¹¹⁹Sn-enriched stannane to track Sn transfer via NMR or Mössbauer spectroscopy.

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).

- In-Situ Spectroscopy : Use Raman or UV-Vis to detect transient intermediates (e.g., Sn-centered radicals) during catalysis .

What ethical and safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Storage : Maintain under nitrogen in airtight containers at 4°C, away from oxidizers and moisture .

- Handling : Use explosion-proof equipment and static-free tools. Conduct all syntheses in fume hoods with HEPA filters.

- Waste Disposal : Quench residual stannane with ethanol/water mixtures (1:10 v/v) to generate less toxic tin oxides.

How can researchers design statistically robust experiments to evaluate the environmental persistence of this compound?

Advanced Research Question

Methodological Answer:

- Sample Design : Use stratified random sampling across soil/sediment matrices (n ≥ 30 per stratum) to ensure representativeness .

- Analytical Replicates : Perform triplicate GC-MS runs per sample to minimize instrumental error.

- Power Analysis : Calculate sample size using G*Power (α = 0.05, β = 0.2) to detect ≥10% degradation differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.